molecular formula C21H18N4 B8478464 2-Trityl-5-methyl tetrazole CAS No. 178323-88-1

2-Trityl-5-methyl tetrazole

Cat. No.: B8478464
CAS No.: 178323-88-1
M. Wt: 326.4 g/mol
InChI Key: WQLNWWBOMKOUSO-UHFFFAOYSA-N
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Description

2-Trityl-5-methyl tetrazole is a useful research compound. Its molecular formula is C21H18N4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

178323-88-1

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methyl-2-trityltetrazole

InChI

InChI=1S/C21H18N4/c1-17-22-24-25(23-17)21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

WQLNWWBOMKOUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1H-tetrazole (1.513 g, 18.00 mmol), tetrabutylammonium bromide (0.029 g, 0.090 mmol) and sodium hydroxide (18.90 mL, 18.90 mmol) in dichloromethane (DCM) (25 mL) stirred under nitrogen at room temperature, was added (chloromethanetriyl)tribenzene (5.02 g, 18 mmol). The reaction mixture was stirred at 20° C. for 72 hours. The reaction was quenched with water, then partitioned between dichloromethane (10 mL) and water (25 mL). The organic phase was separated (hydrophobic frit) and the aqueous phase re-extracted (stirred for 5 min) with additional DCM (10 mL), then separated with a hydrophobic frit. The combined organic fractions were washed with water (2×25 mL), 5% aqueous sodium bicarbonate (10 mL) and brine (10 mL). The organic phase was evaporated in vacuo to give a white solid. Recrystallisation from hot ethyl acetate (8 mL/g) provided the product as a white solid (2.2 g). LCMS RT 1.35 mins.
Quantity
1.513 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
0.029 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step Two

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